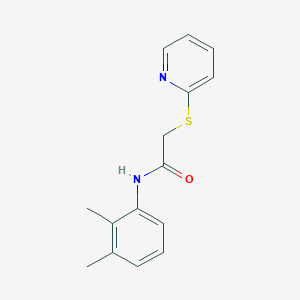

N-(2,3-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Description

N-(2,3-Dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a benzamide-acetamide hybrid compound featuring a pyridinylsulfanyl moiety linked to an acetamide backbone and a 2,3-dimethylphenyl substituent.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-11-6-5-7-13(12(11)2)17-14(18)10-19-15-8-3-4-9-16-15/h3-9H,10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHJOCVCQOPOIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound with significant potential in the field of medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H16N2OS

- Molecular Weight : 272.37 g/mol

- IUPAC Name : this compound

- CAS Number : 329078-82-2

The compound comprises a dimethylphenyl group, a pyridine ring, and a sulfanyl moiety, which contributes to its reactivity and biological interactions. The presence of the sulfanyl group is particularly noteworthy as it can enhance binding affinity to various biological targets.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of pyridine have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in treating infections.

Anticancer Potential

Research has indicated that compounds containing pyridine and thioether functionalities often exhibit anticancer properties. The mechanism may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells. For example, similar compounds have been documented to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that lead to therapeutic effects.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that require careful optimization to achieve high purity and yield. Common methods include:

- Condensation Reactions : Combining 2,3-dimethylphenylamine with pyridine derivatives in the presence of a coupling agent.

- Thioether Formation : Employing reagents that facilitate the formation of the sulfanyl group.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

- Antibacterial Studies : A study demonstrated that pyridine-based compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research highlighted that similar thioether-containing compounds exhibited cytotoxic effects on various cancer cell lines through apoptosis induction .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, supporting its potential therapeutic applications .

Comparison with Similar Compounds

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-Phenylacetamide

N-(4-Sulfamoylphenyl)-2-((2,3-Dimethylphenyl)Amino)Benzamide (Compound 12)

Alachlor

Physicochemical Properties

Key Observations :

- Pyridinylsulfanyl vs. Sulfonamide : The target compound’s sulfur atom in the pyridine ring may enable π-π stacking or metal coordination, contrasting with sulfonamide’s hydrogen-bonding capacity .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(2,3-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyridinylsulfanyl moiety via nucleophilic substitution using pyridine-2-thiol and a halogenated acetamide intermediate.

- Step 2: Coupling with 2,3-dimethylaniline under catalytic conditions (e.g., HATU or DCC as coupling agents in DMF or DCM).

- Critical Parameters:

- Temperature: Maintain 0–5°C during coupling to minimize side reactions.

- Catalysts: Pd/C or CuI for Suzuki-Miyaura cross-coupling if aryl halides are involved .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: How is structural integrity confirmed for this compound?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR: Assign peaks using deuterated DMSO (¹H: δ 2.2–2.5 ppm for methyl groups; ¹³C: δ 120–150 ppm for aromatic carbons). Compare with analogous compounds (e.g., N-(3,5-dimethylphenyl) derivatives) .

- IR: Confirm sulfanyl (C–S) stretch at ~650–700 cm⁻¹ and amide (N–H) at ~3300 cm⁻¹ .

- X-ray Diffraction: For crystalline samples, use SHELX programs for structure refinement. Anisotropic displacement parameters validate bond lengths/angles .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

-

Solubility:

Solvent Solubility (mg/mL) DMSO 25–30 Ethanol 10–15 Water <1 Use DMSO for biological assays; ethanol for organic reactions . -

Stability: Stable at pH 6–8 (neutral buffer). Degrades under UV light; store in amber vials at –20°C .

Basic: Which analytical techniques ensure purity for downstream applications?

Methodological Answer:

- HPLC: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥98% required for biological studies .

- LC-MS: Confirm molecular ion [M+H]⁺ at m/z ~331.1 (theoretical). Monitor for byproducts (e.g., deacetylated derivatives) .

Advanced: How does the sulfanyl group influence reactivity in derivatization reactions?

Methodological Answer:

The pyridin-2-ylsulfanyl group acts as a leaving group in nucleophilic substitutions (e.g., with amines or thiols).

- Mechanistic Insight: Reactivity is pH-dependent; basic conditions (pH >9) enhance nucleophilic displacement.

- Side Reactions: Competing oxidation to sulfoxide (control via inert atmosphere) .

- Example: Reaction with benzyl bromide in DMF/K₂CO₃ yields disulfide derivatives for SAR studies .

Advanced: What strategies are used to study interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- In Vitro Assays: Enzymatic inhibition studies (e.g., kinase assays) using fluorescence polarization. IC₅₀ values are calculated via non-linear regression .

- Docking Studies: Use AutoDock Vina with PDB structures (e.g., EGFR kinase) to predict binding modes. Focus on hydrogen bonding with the acetamide moiety .

Advanced: How can computational modeling resolve contradictions in bioactivity data?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with inactive analogs to pinpoint pharmacophores .

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability of binding poses. RMSD <2 Å indicates reliable docking .

Advanced: How to address discrepancies in reported bioactivity across studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., ATP concentration in kinase assays).

- Meta-Analysis: Use tools like Prism to compare IC₅₀ values across labs. Consider batch variability in compound purity .

- Orthogonal Assays: Validate results with SPR (surface plasmon resonance) to measure binding kinetics independently .

Advanced: What methods optimize derivative synthesis for enhanced selectivity?

Methodological Answer:

- Parallel Synthesis: Use a 96-well plate to vary substituents on the pyridine ring (e.g., –CN, –OMe).

- Click Chemistry: Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition. Screen for selectivity using panel assays (e.g., 10 kinase targets) .

Advanced: How to evaluate synergistic effects with co-administered therapeutics?

Methodological Answer:

- Combination Index (CI): Use Chou-Talalay method in cell viability assays (e.g., MTT). CI <1 indicates synergy.

- Transcriptomics: RNA-seq to identify pathways upregulated in combination therapy (vs. monotherapy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.